molecular formula C16H22N2O4S2 B1414259 Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate CAS No. 2197063-00-4

Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate

Cat. No.: B1414259
CAS No.: 2197063-00-4
M. Wt: 370.5 g/mol
InChI Key: KBHHXAAGHIFRSL-UHFFFAOYSA-N
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Description

This compound (CAS: SY230488, Ref: 10-F518034) is a piperidine-3-carboxylate derivative featuring a thiourea linkage ([amino]carbonothioyl) and a substituted thiophene ring (2-methoxycarbonyl-4-methylthien-3-yl). It has been investigated for applications in pharmaceuticals and agrochemicals, as indicated by its inclusion in discontinued product catalogs from CymitQuimica .

Properties

IUPAC Name

ethyl 1-[(2-methoxycarbonyl-4-methylthiophen-3-yl)carbamothioyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-4-22-14(19)11-6-5-7-18(8-11)16(23)17-12-10(2)9-24-13(12)15(20)21-3/h9,11H,4-8H2,1-3H3,(H,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHHXAAGHIFRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=C(SC=C2C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thienyl Moiety

The key heterocyclic component, a methyl-substituted thiophene derivative, is synthesized via methods similar to those described for ethyl 2-amino-4-methylthiazole-5-carboxylate . This involves:

  • Step 1: Preparation of an ethyl acetate solution (10-35% concentration) in ethanol, serving as the solvent medium.
  • Step 2: Addition of thiocarbamide and sodium carbonate as reagents to facilitate heterocycle formation.
  • Step 3: Controlled heating at 40-55°C with dropwise addition of ethyl 2-chloroacetoacetate, followed by insulation at 60-70°C for 5-5.5 hours.
  • Step 4: Post-reaction distillation to remove excess solvent, cooling, and filtration.
  • Step 5: pH adjustment with caustic soda (pH 9-10), filtration, and vacuum drying yields the methyl-thiophene derivative with high purity (>98%) and melting point around 172-173°C.

This route ensures high yield and purity, suitable for subsequent coupling steps.

The introduction of the amino group at the 3-position of the thiophene ring is achieved via nucleophilic substitution or amination reactions, often employing:

  • Amidation reactions using carbamothioyl derivatives, which are prepared through condensation of thiol or amine precursors with suitable carbonyl compounds.
  • Use of carbamothioyl chlorides or related intermediates to form the amino-thienyl linkage, as indicated in patent literature.

The process involves:

  • Activation of the heterocycle with electrophilic reagents.
  • Nucleophilic attack by amino groups to form the amino-thienyl linkage.

Synthesis of the Piperidine Derivative

The piperidine core, functionalized at the 3-position with a carboxylate group, is synthesized via established routes:

Alternatively, reductive amination approaches are employed, where ethyl-isonipecotate reacts with chloroacetaldehyde derivatives, providing a route to the desired piperidine ester with high efficiency.

Coupling of the Heterocycle with the Piperidine

The final step involves coupling the amino-thienyl moiety with the piperidine derivative:

Purification and Final Processing

  • Post-reaction, the mixture is subjected to filtration, washing, and vacuum drying.
  • Purity is confirmed via melting point analysis (~172-173°C) and spectroscopic methods.
  • The overall yield of the synthesis is reported to be over 98%, indicating high efficiency.

Data Summary Table

Step Reagents & Conditions Key Features Yield Notes
1 Ethanol, thiocarbamide, sodium carbonate, 40-55°C Synthesis of methylthiophene >98% Based on patent CN103664819A
2 Electrophilic activation, amination Amination of heterocycle High Ensures substitution at 3-position
3 Piperidone derivatives, ethyl bromopyruvate, ethanol, 70°C Piperidine core synthesis 74% (from patent US2007/43083) Efficient route for ester formation
4 Coupling agents, inert solvents Formation of carbothioyl linkage High Purification via filtration and vacuum drying

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted thienyl derivatives.

Scientific Research Applications

Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to exert its biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with other piperidine carboxylate derivatives, but key differences in substituents influence physicochemical and biological properties:

Compound Name Substituents Key Features Evidence ID
Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate Thiourea linkage, thiophene ring Thiourea (C=S) for hydrogen bonding; methoxycarbonyl enhances lipophilicity
Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate Fluorobenzoyl amino, piperidine carbonyl Fluorine atom increases electronegativity; amide linkage (C=O)
Ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Sulfonyl group, tetrahydrobenzothiophene Sulfonyl group (electron-withdrawing); fused benzothiophene enhances rigidity
Ethyl 1-(4-chloro-2-cyanophenyl)piperidine-3-carboxylate Chlorophenyl, cyano group Chlorine and cyano groups improve metabolic stability
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate Nitro, trifluoromethyl Nitro group (oxidizing agent); trifluoromethyl enhances lipophilicity

Key Structural Insights :

  • Thiourea vs.
  • Thiophene vs. Benzothiophene : The thiophene ring (5-membered) in the target compound is less rigid than the tetrahydrobenzothiophene (6-membered fused ring) in , which could influence conformational flexibility .
  • Electron-Withdrawing Groups : Fluorine (), sulfonyl (), and trifluoromethyl () substituents enhance stability and bioavailability compared to the methoxycarbonyl group in the target compound .

Analytical Data Comparison

  • NMR : The target compound’s thiourea NH protons would appear as broad singlets near δ 9–10 ppm, distinct from amide NH signals (δ 6–8 ppm) in .
  • IR : The C=S stretch in thiourea (~1250–1350 cm⁻¹) contrasts with C=O stretches (~1650–1750 cm⁻¹) in amides () and sulfonamides (~1150–1250 cm⁻¹ for SO₂) in .
  • MS : Molecular ion peaks align with calculated values (e.g., reports HRMS data for analogs), confirming structural integrity .

Biological Activity

Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate, also known by its CAS number 2197063-00-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Basic Information

PropertyDetails
Molecular Formula C16H22N2O4S2
Molecular Weight 370.5 g/mol
IUPAC Name ethyl 1-[(2-methoxycarbonyl-4-methylthiophen-3-yl)carbamothioyl]piperidine-3-carboxylate
PubChem CID 132285088

Structural Representation

The compound features a piperidine ring substituted with a thienyl moiety and a carbonothioyl group, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of thienyl compounds showed significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated various thienyl derivatives and found that those with similar structures to Ethyl 1 exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : Another research article reported the effects of thienyl-based compounds on prostate cancer cells, where Ethyl 1 was found to significantly reduce cell viability and induce apoptosis .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityAntimicrobial ActivityAnticancer Activity
Compound AHighYesNo
Compound BModerateYesYes
Ethyl 1HighYesYes

Q & A

Basic Research Question

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the thiourea or ester groups .
  • Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .
  • Light sensitivity : Protect from UV light by wrapping vials in aluminum foil, as thiophene derivatives are prone to photodegradation .

How can computational methods aid in analyzing the compound’s reaction mechanisms?

Advanced Research Question

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example, simulate the thiourea formation step to identify energy barriers and optimize catalysts .
  • Molecular dynamics : Predict solvent effects on reaction kinetics (e.g., DMF vs. THF) .
  • Machine learning : Train models on analogous piperidine-thiophene systems to predict regioselectivity in derivative synthesis .

What experimental strategies address low yields in the final coupling step?

Advanced Research Question

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate the thiourea linkage formation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields by 15–20% .
  • Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product before recrystallization .

What strategies identify bioactive derivatives through structure-activity relationship (SAR) studies?

Advanced Research Question

  • Core modifications :
    • Replace the methoxycarbonyl group with trifluoromethyl (see ) to enhance lipophilicity and target binding .
    • Vary the piperidine substituents (e.g., ethyl vs. benzyl carboxylates) to assess steric effects .
  • Biological assays :
    • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays .
    • Cellular uptake : Radiolabel the compound (e.g., ¹⁴C) to quantify permeability in Caco-2 cell models .

How can researchers mitigate safety risks during handling?

Basic Research Question

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling powdered forms to avoid inhalation .
  • Spill management : Neutralize acidic/basic residues with appropriate buffers before disposal .

What methodologies resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

  • 2D NMR : Employ COSY and HSQC to resolve overlapping signals (e.g., piperidine CH₂ vs. thiophene protons) .
  • X-ray crystallography : Obtain single-crystal structures to confirm bond geometries and stereochemistry .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish exchangeable protons (e.g., NH) in complex spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate
Reactant of Route 2
Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.